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molecular formula C13H20O4 B8508976 7-(3-Methoxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid CAS No. 52518-11-3

7-(3-Methoxy-5-oxocyclopent-1-EN-1-YL)heptanoic acid

Cat. No. B8508976
M. Wt: 240.29 g/mol
InChI Key: QZCRXWLNVKNENY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04236027

Procedure details

To a stirred solution of 5.30 g. of crude 4-bromo-2-(6-carboxyhexyl)cyclopent-2-en-1-one (Example 8) in 85ml. of methanol at 0°-3° C. is added 4.40 g. (22.6 mmole) of silver fluoborate in one portion. After 2 minutes, the mixture is treated with 2.66 g. (24.8 l mmoles) of 2,6-lutidine. After stirring for 30 minutes at 0°-3° C. the mixture is stirred at ambient temperature for 45 minutes. Silver bromide is removed by filtration, and the filtrate is concentrated to a volume of 40 ml. The solution is treated with saturated sodium chloride solution and extracted with ether. The extract is washed successively with 0.5 N hydrochloric acid solution, water, and saturated sodium chloride solution; dried over magnesium sulfate; and concentrated. Partition chromatography of the residue on Celite gives an oil, λmax.MeOH =220 mμ (7450); νmax.=1715 (carbonyl groups) and 1095 cm-1 (methoxy group).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
24.8 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
22.6 mmol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:6][C:5](=[O:7])[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:3]1.N1C(C)=CC=CC=1C.[CH3:25][OH:26]>[B-](F)(F)(F)F.[Ag+]>[CH3:25][O:26][CH:2]1[CH2:6][C:5](=[O:7])[C:4]([CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])=[CH:3]1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1C=C(C(C1)=O)CCCCCCC(=O)O
Step Two
Name
Quantity
24.8 L
Type
reactant
Smiles
N1=C(C=CC=C1C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
22.6 mmol
Type
catalyst
Smiles
[B-](F)(F)(F)F.[Ag+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0°-3° C. the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
the mixture is treated with 2.66 g
STIRRING
Type
STIRRING
Details
is stirred at ambient temperature for 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
Silver bromide is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to a volume of 40 ml
ADDITION
Type
ADDITION
Details
The solution is treated with saturated sodium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The extract is washed successively with 0.5 N hydrochloric acid solution, water, and saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
and concentrated
CUSTOM
Type
CUSTOM
Details
Partition chromatography of the residue on Celite
CUSTOM
Type
CUSTOM
Details
gives an oil, λmax

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
Smiles
COC1C=C(C(C1)=O)CCCCCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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